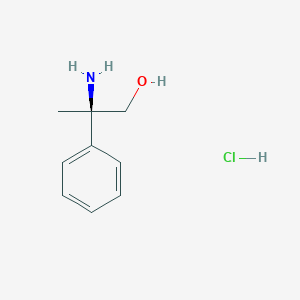

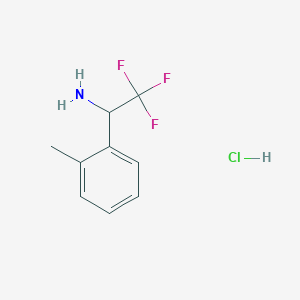

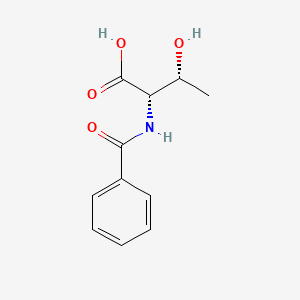

2,2,2-Trifluoro-1-(o-tolyl)ethanamine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,2,2-Trifluoro-1-(o-tolyl)ethanamine hydrochloride is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

科学的研究の応用

Photoaffinity Probes in Biological Systems

- Research has shown that 3-(4-tolyl)-3-(trifluoromethyl)diazirine, a compound closely related to 2,2,2-Trifluoro-1-(o-tolyl)ethanamine, undergoes photolysis to produce singlet carbene intermediates. This process, particularly the photoinsertion into the N-H bond of diethylamine, leads to the formation of related adducts. However, the stability and utility of these products in biological systems may be limited due to a subsequent elimination and hydrolysis process (Platz et al., 1991).

Synthesis of Silodosin Intermediate

- In the synthesis of Silodosin, an α1-adrenoceptor antagonist used for treating benign prostatic hyperplasia, 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine, a key intermediate, is synthesized through a novel route. This route involves multiple steps including O-alkylation, reduction, diazotization, and hydrazinolysis, starting from 2-nitrochlorobenzene (Luo et al., 2008).

Biocide with Corrosion Inhibition Properties

- 2-(Decylthio)ethanamine hydrochloride, another related compound, serves as a multifunctional biocide in recirculating cooling water systems. It shows broad-spectrum activity against bacteria, fungi, and algae and also possesses biofilm and corrosion inhibition properties (Walter & Cooke, 1997).

Synthesis of Chiral Building Blocks

- The conversion of 2,2,2-trifluoro-1-furan-2-yl-ethanone into oximes and oxime ethers, followed by enantioselective reduction, enables the synthesis of both enantiomers of 2,2,2-trifluoro-1-furan-2-yl-ethylamine. This compound is a significant chiral building block used in various chemical syntheses (Demir et al., 2001).

Fluorinating Agents in Chemical Synthesis

- Compounds like (1,1,2-Trifluoro-2-Chloroethyl)-Diethylamine, which are structurally related to 2,2,2-Trifluoro-1-(o-tolyl)ethanamine, are used as fluorinating agents. These agents are specifically useful for replacing hydroxyl groups with fluorine atoms in hydroxy-compounds that carry other functional groups (Bergmann & Cohen, 1970).

Antiamoebic Activity of Chalcones

- Research on chalcones possessing N-substituted ethanamine has been conducted. These compounds, synthesized through a sequence of reactions including aldol condensation, showed promising antiamoebic activity, making them potential therapeutic agents (Zaidi et al., 2015).

特性

IUPAC Name |

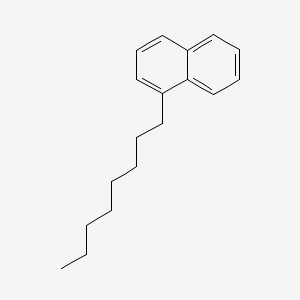

2,2,2-trifluoro-1-(2-methylphenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N.ClH/c1-6-4-2-3-5-7(6)8(13)9(10,11)12;/h2-5,8H,13H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWPCTLVNAZQVOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C(F)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Trifluoro-1-(o-tolyl)ethanamine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(Acetylamino)-5,6,7,8-tetrahydro-6-oxo-4-quinazolinyl]acetamide](/img/structure/B6592929.png)